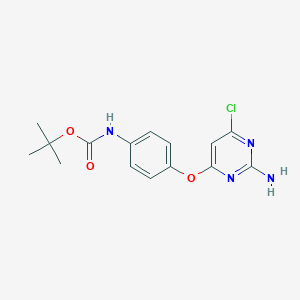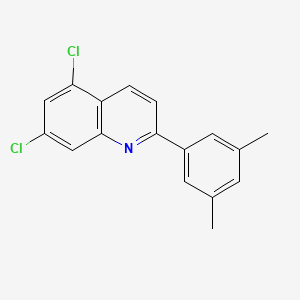
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H13Cl2N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a 3,5-dimethylphenyl group at the 2nd position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.
科学研究应用
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
相似化合物的比较
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with a single chlorine atom.
3,5-Dimethylphenylquinoline: A quinoline derivative with a 3,5-dimethylphenyl group but without chlorine atoms.
Uniqueness
5,7-Dichloro-2-(3,5-dimethylphenyl)quinoline is unique due to the presence of both chlorine atoms and the 3,5-dimethylphenyl group, which confer specific chemical and biological properties
属性
分子式 |
C17H13Cl2N |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
5,7-dichloro-2-(3,5-dimethylphenyl)quinoline |
InChI |
InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)16-4-3-14-15(19)8-13(18)9-17(14)20-16/h3-9H,1-2H3 |
InChI 键 |
PZNIWKPGHJLUOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC(=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


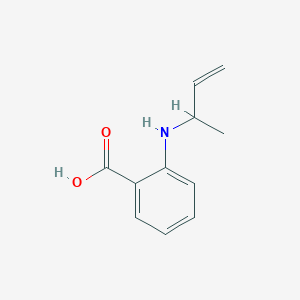

![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)

![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
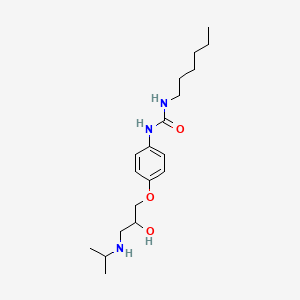
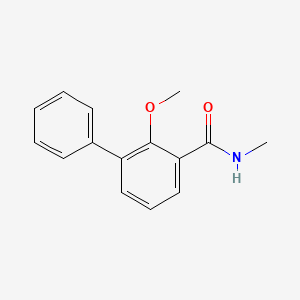

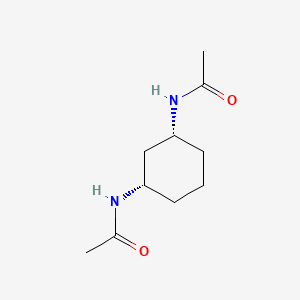
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)

